

2-Amino-4-nitrobenzonitrile: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Amino-4-nitrobenzonitrile

Cat. No.: B1279174

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An In-depth Overview of a Key Synthetic Intermediate

This technical guide provides a comprehensive overview of **2-Amino-4-nitrobenzonitrile**, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its commercial availability, physicochemical properties, and safety and handling protocols. Due to the limited availability of published experimental data specific to this compound, this guide also presents predictive information based on closely related analogs to inform potential applications and research directions.

Commercial Availability and Supplier Information

2-Amino-4-nitrobenzonitrile is commercially available from various chemical suppliers. It is typically offered in research quantities with purities generally ranging from 95% to over 97%. Researchers interested in procuring this compound should refer to the suppliers listed below for current stock and pricing information.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Commercial Supplier Overview

Supplier	Purity	Notes
Sigma-Aldrich	95%	Available through various partner labs.[2]
CP Lab Safety	min 97%	Sold for professional manufacturing, research, and industrial use only.[1][3]
Oakwood Chemical	Not specified	Provides basic physicochemical data.[4]
ChemicalBook	≥99%	Lists multiple suppliers, primarily based in China.[5]

Physicochemical and Spectroscopic Data

Detailed experimental spectroscopic data for **2-Amino-4-nitrobenzonitrile** is not readily available in public databases. The information presented in this section is based on data from suppliers and predictive information from structurally similar compounds.

Table 2: Physicochemical Properties of **2-Amino-4-nitrobenzonitrile**

Property	Value	Source
CAS Number	87376-25-8	[1][2][3][4][5]
Molecular Formula	C ₇ H ₅ N ₃ O ₂	[1][2][3][4]
Molecular Weight	163.13 g/mol	[1][3]
Appearance	Solid	[2]
Purity	95% to ≥99%	[2][5]
IUPAC Name	2-amino-4-nitrobenzonitrile	[2]
InChI Key	WLKYODIBWNIWDK-UHFFFAOYSA-N	[2]

Spectroscopic Characterization (Predictive)

While specific, experimentally verified spectra for **2-Amino-4-nitrobenzonitrile** are not widely published, the following are expected characteristics based on the functional groups present and data from analogous compounds such as other substituted aminonitrobenzenes.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro and nitrile groups and the electron-donating amino group.
- ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the nitrile carbon, and the carbons bearing the amino and nitro groups. The chemical shifts will be characteristic of the electronic environment of each carbon atom.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (163.13 g/mol). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Safety and Handling

2-Amino-4-nitrobenzonitrile should be handled with care in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and eye irritation and may cause respiratory irritation.^[6]

Table 3: GHS Hazard Statements for **2-Amino-4-nitrobenzonitrile**

Hazard Code	Statement
H302+H312+H332	Harmful if swallowed, in contact with skin or if inhaled
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[6\]](#)
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[\[6\]](#)
- Storage: Store in a well-ventilated place. Keep container tightly closed.

First Aid Measures:

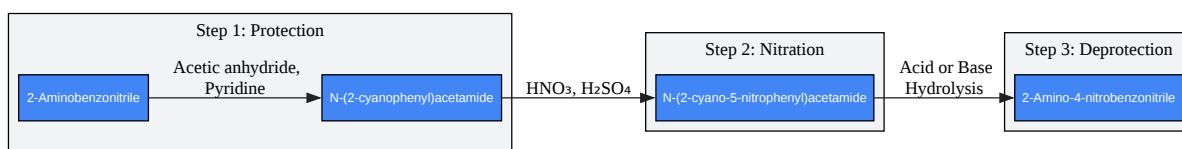
- If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[\[6\]](#)
- In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[\[6\]](#)
- In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[6\]](#)
- If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[\[6\]](#)

Experimental Protocols (Hypothetical)

Disclaimer: The following experimental protocol is a hypothetical synthesis based on general principles of organic chemistry for the preparation of similar compounds. It has not been experimentally validated for **2-Amino-4-nitrobenzonitrile** and should be adapted and optimized by qualified researchers.

A plausible synthetic route to **2-Amino-4-nitrobenzonitrile** could involve the nitration of 2-aminobenzonitrile. However, direct nitration of anilines can be challenging due to the high reactivity of the amino group and its sensitivity to strong acids. A common strategy to overcome this is to first protect the amino group.

Hypothetical Synthesis Workflow:



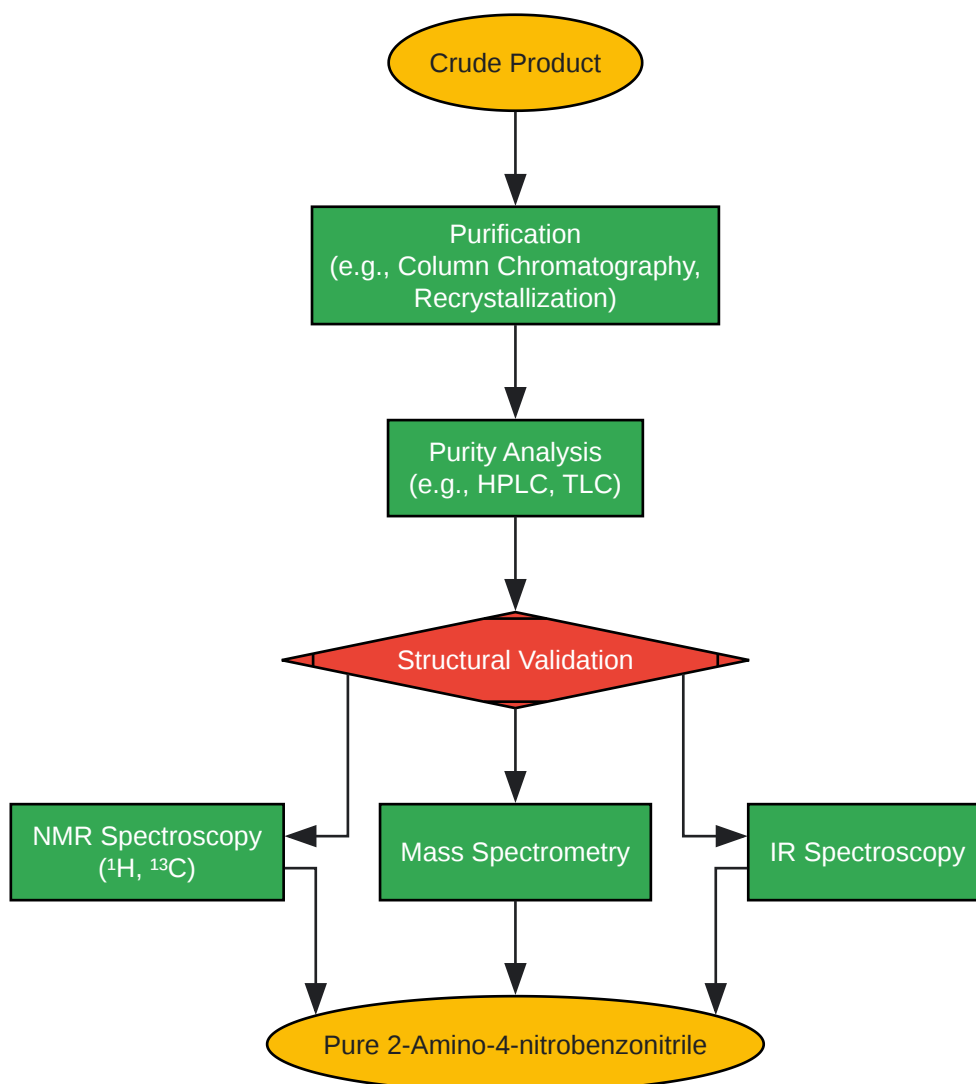
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Caption: A hypothetical three-step synthesis of **2-Amino-4-nitrobenzonitrile**.

Detailed Hypothetical Methodology:

- **Protection of the Amino Group:** 2-Aminobenzonitrile would be reacted with an acylating agent, such as acetic anhydride, in the presence of a base like pyridine to form the corresponding acetamide. This protects the amino group from the harsh conditions of the subsequent nitration step.
- **Nitration:** The protected intermediate would then be subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group onto the aromatic ring. The position of nitration would be directed by the existing substituents.
- **Deprotection:** Finally, the protecting acetyl group would be removed by acid or base-catalyzed hydrolysis to yield the desired **2-Amino-4-nitrobenzonitrile**.

Purification and Characterization Workflow:



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Caption: A general workflow for the purification and characterization of a synthesized chemical compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific published data on the biological activity and mechanism of action of **2-Amino-4-nitrobenzonitrile**. The presence of the nitro group and the benzonitrile scaffold suggests potential for biological activity, as these moieties are found in numerous pharmacologically active compounds.^{[7][8][9]}

- Nitroaromatic Compounds: The nitro group is a known pharmacophore in various drugs, contributing to antimicrobial, anticancer, and other therapeutic effects.[9] Its biological activity is often mediated through redox cycling.[9]
- Nitrile-Containing Pharmaceuticals: The nitrile group is present in a wide range of approved drugs and acts as a key pharmacophore, often participating in hydrogen bonding or acting as a bioisostere.[8]

It is important to note that while the structurally related compound, 2-Amino-4-methoxy-5-nitrobenzonitrile, is a known precursor to the EGFR inhibitor Gefitinib, there is no evidence to suggest that **2-Amino-4-nitrobenzonitrile** is involved in the same signaling pathway. Further research, including biological screening and mechanistic studies, is required to elucidate any potential therapeutic applications of **2-Amino-4-nitrobenzonitrile**.

Conclusion

2-Amino-4-nitrobenzonitrile is a commercially available chemical intermediate with potential for use in organic synthesis and drug discovery. While there is a significant gap in the publicly available experimental data regarding its synthesis, spectroscopic characterization, and biological activity, this technical guide provides a foundational understanding based on its known properties and data from analogous compounds. Researchers are encouraged to perform thorough experimental validation for any intended application.

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